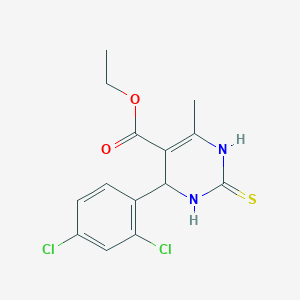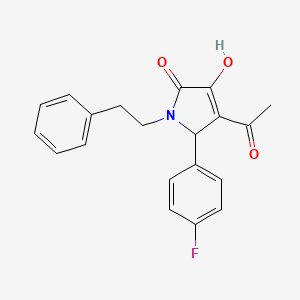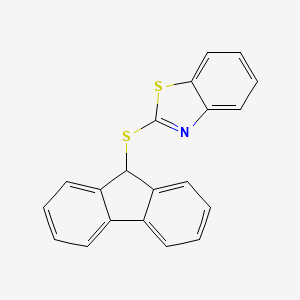![molecular formula C30H26F3NO3 B11523403 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide](/img/structure/B11523403.png)
4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide is a complex organic compound characterized by its unique structural features, including a methoxy group, a phenylpropan-2-yl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide typically involves multiple steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 4-(2-phenylpropan-2-yl)phenol with 2-bromo-5-(trifluoromethyl)benzene under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Coupling Reaction: : The phenoxy intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification steps, such as recrystallization or chromatography, are streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The methoxy group in the compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions, such as using potassium permanganate or chromium trioxide.
-
Reduction: : The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism by which 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide exerts its effects involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups enhance its binding affinity to proteins and enzymes, potentially inhibiting or modulating their activity. The phenylpropan-2-yl group may facilitate its penetration into cells, allowing it to reach intracellular targets and influence various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-methylphenyl}benzamide
- 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-chlorophenyl}benzamide
- 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-nitrophenyl}benzamide
Uniqueness
Compared to similar compounds, 4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the trifluoromethyl group can influence the compound’s electronic properties, potentially leading to unique reactivity patterns in chemical reactions.
Properties
Molecular Formula |
C30H26F3NO3 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C30H26F3NO3/c1-29(2,21-7-5-4-6-8-21)22-11-16-25(17-12-22)37-27-18-13-23(30(31,32)33)19-26(27)34-28(35)20-9-14-24(36-3)15-10-20/h4-19H,1-3H3,(H,34,35) |
InChI Key |
NJIBUDQPSYIWNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-3-methyl-4-(pentan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11523328.png)
![2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11523340.png)
![3-[(2Z)-4-(biphenyl-4-yl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11523352.png)

![1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11523363.png)
![3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one](/img/structure/B11523366.png)
![Ethyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11523372.png)

![1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane](/img/structure/B11523380.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one](/img/structure/B11523381.png)
![N-(1-benzyl-4-piperidyl)-N'-[(E)-3-(2-thienyl)-2-propenoyl]thiourea](/img/structure/B11523382.png)

![Propan-2-yl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11523387.png)
